molecular formula C14H15NO2S B2937217 N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine CAS No. 383145-48-0

N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine

Cat. No.: B2937217
CAS No.: 383145-48-0
M. Wt: 261.34
InChI Key: GMONLGSYXOORBR-NTCAYCPXSA-N
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Description

N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine is a complex organic compound with the molecular formula C14H15NO2S . This compound is characterized by the presence of a cyclopropylcarbonyl group, a thiochromen ring, and an amine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiochromen derivatives and cyclopropylcarbonyl-containing compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities .

Uniqueness

N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-9-2-5-13-11(8-9)12(6-7-18-13)15-17-14(16)10-3-4-10/h2,5,8,10H,3-4,6-7H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMONLGSYXOORBR-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCCC2=NOC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)SCC/C2=N\OC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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